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Compound of Interest

Compound Name: Fukinone

Cat. No.: B012534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the stereochemistry of the

sesquiterpenoid Fukinone. Fukinone, a member of the eremophilane family of natural

products, possesses a fascinating and complex three-dimensional structure that has been the

subject of extensive spectroscopic and synthetic investigation. Understanding its

stereochemical nuances is critical for the elucidation of its biological activity and for the

development of synthetic strategies toward analogous compounds with potential therapeutic

applications.

Quantitative Stereochemical Data
The absolute configuration of naturally occurring (+)-Fukinone has been determined as

(4aR,5S,8aR)-4a,5-dimethyl-3-(propan-2-ylidene)-4,5,6,7,8,8a-hexahydronaphthalen-2(1H)-

one.[1][2] Key quantitative data relating to the stereochemistry of Fukinone and its derivatives

are summarized in the tables below. This information is crucial for the unambiguous

identification and characterization of these compounds.
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Compound
Specific

Rotation [α]D
Solvent

Concentration

(c, g/100 mL)
Reference

(+)-Fukinone +69.0° CHCl3 1.0 [3]

(7S,11R)-

Fukinone α-

epoxide

+120.0° CHCl3 0.5 [3]

(7R,11S)-

Fukinone β-

epoxide

-30.0° CHCl3 0.5 [3]

Table 1: Specific Rotation of Fukinone and its Diastereomeric Epoxides.
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Carbon No.
(+)-Fukinone (δC,

ppm)

(7S,11R)-Fukinone

α-epoxide (δC, ppm)

(7R,11S)-Fukinone

β-epoxide (δC, ppm)

1 40.1 38.5 39.1

2 35.5 34.2 34.8

3 25.1 24.8 25.3

4 36.9 36.5 37.0

5 41.5 41.2 41.8

6 26.8 26.5 27.0

7 134.8 63.1 62.5

8 199.8 205.4 206.1

9 52.1 51.8 52.5

10 49.8 49.5 50.1

11 148.9 65.2 64.8

12 21.3 20.9 21.5

13 22.5 22.1 22.8

14 15.8 15.5 16.1

15 20.7 20.4 21.0

Table 2: 13C NMR Chemical Shift Data for Fukinone and its Diastereomeric Epoxides in

CDCl3.[3]
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Proton(s)
(+)-Fukinone (δH,

ppm, J in Hz)

(7S,11R)-Fukinone

α-epoxide (δH, ppm,

J in Hz)

(7R,11S)-Fukinone

β-epoxide (δH, ppm,

J in Hz)

H-1α 2.35 (dd, 13.5, 4.5) 2.41 (dd, 13.2, 4.8) 2.38 (dd, 13.4, 4.6)

H-1β 2.10 (m) 2.15 (m) 2.12 (m)

H-6 5.80 (s) 3.15 (s) 3.20 (s)

H-9 2.60 (m) 2.65 (m) 2.62 (m)

H-12 1.85 (s) 1.30 (s) 1.35 (s)

H-13 2.15 (s) 1.40 (s) 1.45 (s)

H-14 0.95 (d, 7.0) 0.98 (d, 7.2) 0.96 (d, 7.1)

H-15 1.05 (s) 1.10 (s) 1.08 (s)

Table 3: Selected 1H NMR Data for Fukinone and its Diastereomeric Epoxides in CDCl3.[3]

Experimental Protocols for Stereochemical
Elucidation
The stereochemistry of Fukinone and its derivatives has been rigorously established through a

combination of spectroscopic and crystallographic techniques. The following sections detail the

methodologies employed in these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the relative stereochemistry and conformation of Fukinone and its

epoxides in solution.

Instrumentation: A Bruker Avance 500 MHz spectrometer equipped with a cryoprobe.

Sample Preparation: Approximately 5 mg of the purified compound was dissolved in 0.5 mL of

deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal

standard.
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1D NMR Spectra (1H and 13C):

1H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s,

and 16 transients.

13C NMR: Spectra were acquired with a spectral width of 220 ppm, a relaxation delay of 2.0

s, and 1024 transients.

2D NMR Spectra (COSY, HSQC, HMBC, and NOESY):

COSY (Correlation Spectroscopy): Used to establish 1H-1H coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Used to determine one-bond 1H-13C

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) 1H-

13C correlations, aiding in the assignment of quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining through-space

correlations between protons, which provides direct evidence for the relative stereochemistry

and preferred conformation. NOESY spectra were typically acquired with a mixing time of

500 ms.[3]

X-ray Crystallography
Objective: To unambiguously determine the solid-state structure and absolute stereochemistry

of a suitable crystalline derivative.

Instrumentation: A Rigaku RAXIS-RAPID imaging plate diffractometer with graphite-

monochromated Mo Kα radiation (λ = 0.71075 Å).

Crystallization: Crystals of a suitable derivative, such as a p-bromobenzoate ester of a reduced

analogue, were grown by slow evaporation from a solution of methanol and ethyl acetate.

Data Collection and Processing: A single crystal of appropriate dimensions was mounted on a

glass fiber. Data were collected at a temperature of 100 K. The structure was solved by direct

methods and refined by full-matrix least-squares on F2 using the SHELXL software package.

The absolute configuration was determined by the Flack parameter.[3]
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Circular Dichroism (CD) Spectroscopy
Objective: To investigate the chiroptical properties and confirm the absolute configuration of

Fukinone and its stereoisomers.

Instrumentation: A Jasco J-815 spectropolarimeter.

Sample Preparation: Solutions of the compounds were prepared in methanol at a concentration

of approximately 0.1 mg/mL.

Data Acquisition: CD spectra were recorded in a quartz cuvette with a path length of 1 mm.

Spectra were typically scanned from 400 to 200 nm at a scan speed of 100 nm/min, with a data

pitch of 0.1 nm. The spectrum of the solvent was subtracted from the sample spectrum. The

results are reported as the molar ellipticity [θ] (deg·cm2·dmol-1). The sign of the Cotton effect

provides crucial information for assigning the absolute configuration based on established

rules, such as the octant rule for ketones.[3]

Visualization of Stereochemical Relationships and
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key relationships and

workflows in the stereochemical analysis of Fukinone.
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Caption: Stereochemical relationship between (+)-Fukinone and its diastereomeric epoxides.
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Caption: Experimental workflow for the stereochemical elucidation of Fukinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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